3-Aminopiperidine dihydrochloride

DPP-4 Inhibition Type 2 Diabetes Medicinal Chemistry

3-Aminopiperidine dihydrochloride (CAS 138060-07-8) is a racemic, saturated heterocyclic amine building block critical for synthesizing clinically approved DPP-4 inhibitors alogliptin and linagliptin. Unlike 4-aminopiperidine isomers that target CNS receptors, the 3-amino substitution is essential for DPP-4 potency and selectivity over DPP-8/9. The dihydrochloride salt form ensures aqueous solubility for bioconjugation and aqueous-phase reactions, distinguishing it from free base and lipophilic amine salts. Hygroscopic; store under inert atmosphere.

Molecular Formula C5H14Cl2N2
Molecular Weight 173.08 g/mol
CAS No. 138060-07-8
Cat. No. B111800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminopiperidine dihydrochloride
CAS138060-07-8
Molecular FormulaC5H14Cl2N2
Molecular Weight173.08 g/mol
Structural Identifiers
SMILESC1CC(CNC1)N.Cl.Cl
InChIInChI=1S/C5H12N2.2ClH/c6-5-2-1-3-7-4-5;;/h5,7H,1-4,6H2;2*1H
InChIKeyGGPNYXIOFZLNKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminopiperidine Dihydrochloride (CAS 138060-07-8): Procurement-Grade Specification and Core Chemical Profile


3-Aminopiperidine dihydrochloride (CAS 138060-07-8) is a racemic, saturated heterocyclic amine building block with the molecular formula C₅H₁₄Cl₂N₂ and a molecular weight of 173.08 g/mol. The compound exists as an off-white to beige crystalline powder with a melting point of approximately 230 °C (decomposition). It is characterized by its hygroscopic nature and partial water miscibility [1]. This dihydrochloride salt is a key intermediate in the synthesis of clinically approved dipeptidyl peptidase IV (DPP-4) inhibitors, including alogliptin and linagliptin, which are used in the management of type 2 diabetes. It also serves as a reactant for the synthesis of substituted quinolones with reduced phototoxic risk .

Why Generic Substitution of 3-Aminopiperidine Dihydrochloride (138060-07-8) Introduces Unacceptable Procurement and Experimental Risk


Generic substitution of 3-aminopiperidine dihydrochloride with other aminopiperidine isomers or similar heterocyclic amines is not a trivial procurement decision. The substitution position of the primary amine group on the piperidine ring is a critical determinant of biological activity and synthetic utility. For example, 4-aminopiperidine derivatives exhibit different receptor binding profiles and are primarily explored for central nervous system targets, whereas the 3-amino substitution is essential for constructing potent and selective DPP-4 inhibitors like alogliptin and linagliptin [1][2]. Furthermore, differences in salt form (e.g., free base vs. dihydrochloride) directly impact solubility, hygroscopicity, and compatibility with downstream reaction conditions, introducing variability that can compromise experimental reproducibility and manufacturing consistency . The evidence presented below quantifies these differences to inform scientific selection.

Quantitative Evidence Guide for 3-Aminopiperidine Dihydrochloride: Head-to-Head Performance vs. Key Comparators


3-Aminopiperidine vs. 4-Aminopiperidine: Positional Isomerism Dictates DPP-4 Inhibitor Potency and Selectivity

The 3-aminopiperidine scaffold is a cornerstone for developing clinically approved DPP-4 inhibitors, demonstrating high potency and superb selectivity over related peptidases (QPP, DPP8, DPP9). In contrast, the 4-aminopiperidine scaffold is not a primary pharmacophore for this class of drugs and lacks equivalent documented potency against DPP-4. The 3-amino substitution is crucial for the binding interactions required for DPP-4 inhibition [1][2].

DPP-4 Inhibition Type 2 Diabetes Medicinal Chemistry Isomer Comparison

Dipeptidyl Peptidase IV (DPP-4) Selectivity Profile: A Class-Defining Advantage of the 3-Aminopiperidine Scaffold

A critical risk in DPP-4 inhibitor development is off-target inhibition of related proteases DPP-8 and DPP-9, which is associated with preclinical toxicity. The 3-aminopiperidine scaffold is reported to exhibit superb selectivity for DPP-4 over DPP-8 and DPP-9, a key safety differentiator [1][2].

DPP-4 Inhibition Selectivity Safety Pharmacology Type 2 Diabetes

Synthetic Utility in Quinolone Antibiotics: Enabling Reduced Phototoxic Risk vs. Alternative Substrates

3-Aminopiperidine dihydrochloride is a specific reactant for synthesizing substituted quinolones with a reduced phototoxic risk profile. This application differentiates it from other aminopiperidine isomers or alternative amine sources that do not confer the same safety advantage in the final drug candidate .

Antibacterial Agents Quinolone Synthesis Phototoxicity Mitigation Process Chemistry

Physicochemical Properties of the Dihydrochloride Salt: Enabling Aqueous Processability vs. Free Base

The dihydrochloride salt form of 3-aminopiperidine (CAS 138060-07-8) is selected for its enhanced water solubility, which is critical for aqueous-phase reactions and purifications. This contrasts with the free base (CAS 54012-73-6) which is a liquid with different handling and solubility properties .

Process Chemistry Salt Selection Solubility Hygroscopicity

Recommended Application Scenarios for 3-Aminopiperidine Dihydrochloride (138060-07-8) Based on Comparative Evidence


Synthesis of DPP-4 Inhibitors (e.g., Alogliptin, Linagliptin) for Type 2 Diabetes Research

This is the primary and most validated application. 3-Aminopiperidine dihydrochloride serves as a critical chiral intermediate in the synthesis of the approved DPP-4 inhibitors alogliptin and linagliptin. Its use is essential for achieving the requisite potency and selectivity for DPP-4 over DPP-8/DPP-9, as established in medicinal chemistry studies [1][2][3].

Development of Next-Generation Quinolone Antibiotics with an Improved Safety Profile

The compound is specifically employed as a reactant in the synthesis of substituted quinolones designed to mitigate phototoxicity, a common adverse effect of earlier fluoroquinolones. This application leverages the unique reactivity of the 3-aminopiperidine moiety to introduce a structural feature that reduces this safety risk .

As a Building Block for Exploring Noncovalent Cysteine Protease Inhibitors

Research has shown that 3-aminopiperidine-based peptide analogues can act as selective, noncovalent inhibitors of the bacterial cysteine protease IdeS from Streptococcus pyogenes. This application demonstrates the scaffold's utility beyond DPP-4 and its potential in developing novel anti-virulence agents [4].

Aqueous Process Chemistry and Bioconjugation

The dihydrochloride salt form provides the water solubility necessary for aqueous-phase reactions and bioconjugation strategies. This physical property is a key differentiator from the free base and other lipophilic amine salts, making it the preferred form for developing water-soluble linkers and drug conjugates .

Technical Documentation Hub

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